molecular formula C8H5ClN4O2 B2693088 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole CAS No. 59301-27-8

3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B2693088
CAS No.: 59301-27-8
M. Wt: 224.6
InChI Key: YEINSCGHKMFRGU-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 3 and a 4-nitrophenyl group at position 3. The 1,2,4-triazole scaffold is known for its electron-deficient nature, enabling both electrophilic and nucleophilic reactions at its carbon and nitrogen atoms .

Properties

IUPAC Name

5-chloro-3-(4-nitrophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEINSCGHKMFRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrophenylhydrazine with 3-chloropropionyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 3-azido-5-(4-nitrophenyl)-1H-1,2,4-triazole or 3-amino-5-(4-nitrophenyl)-1H-1,2,4-triazole.

    Reduction: Formation of 3-chloro-5-(4-aminophenyl)-1H-1,2,4-triazole.

    Oxidation: Formation of various oxidized triazole derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
1,2,4-triazoles are known for their potent antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, research indicates that triazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin and moxifloxacin .

Antifungal Properties
Triazoles are also recognized for their antifungal capabilities. They serve as key components in antifungal agents used to treat infections caused by fungi. The structural modifications of triazole derivatives have been linked to enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Potential
The anticancer properties of 1,2,4-triazole derivatives have been explored extensively. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression . For instance, certain triazole derivatives have shown promising results in inhibiting tumor growth in preclinical models.

Agricultural Applications

Pesticides and Herbicides
Triazoles are widely utilized in agriculture as pesticides and herbicides. Their effectiveness against a broad spectrum of plant pathogens makes them valuable for crop protection. Research has demonstrated that triazole-based fungicides can significantly reduce the incidence of fungal diseases in crops such as wheat and barley .

Plant Growth Regulators
In addition to their role as pesticides, triazoles function as plant growth regulators. They can modulate plant growth and development by influencing hormonal pathways. This application is particularly beneficial in enhancing crop yield and stress resistance .

Material Science Applications

Corrosion Inhibitors
The unique chemical properties of 1,2,4-triazoles allow them to be effective corrosion inhibitors in various industrial applications. They form protective films on metal surfaces, thereby preventing corrosion in aggressive environments .

Polymer Chemistry
Triazole compounds are also incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is crucial in developing advanced materials for electronics and aerospace industries .

Case Studies

Application AreaCompoundKey FindingsReference
Antimicrobial3-Chloro-5-(4-nitrophenyl)-1H-1,2,4-triazoleExhibited MIC values comparable to levofloxacin against E. coli
AntifungalTriazole Derivative XEffective against Candida albicans with lower toxicity
AnticancerTriazole Derivative YInduced apoptosis in breast cancer cell lines
Agricultural UseTriazole Fungicide ZReduced fungal diseases by 70% in wheat crops
Corrosion InhibitionTriazole-based CoatingEnhanced corrosion resistance by forming protective layers on steel

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(4-Chlorophenyl)-5-(4-Nitrophenyl)-3-Phenyl-4H-1,2,4-Triazole

This compound shares the 4-nitrophenyl and chlorophenyl substituents but includes an additional phenyl group at position 3. Crystallographic studies reveal that such derivatives exhibit planar triazole rings and engage in π-π stacking interactions, stabilizing their crystal structures .

3-(4-Nitrophenyl)-1H-1,2,4-Triazole-5(4H)-Thione

Replacing the chlorine atom with a thione group (-SH) alters the electronic profile. The thione derivative forms intermolecular hydrogen bonds (N–H⋯S) and π-π interactions, leading to a higher melting point and lower shock sensitivity compared to halogenated analogs . The nitro group in both compounds enhances thermal stability but may reduce solubility in polar solvents.

3-Chloro-5-(2-Chlorophenyl)-1H-1,2,4-Triazole

Differing in the nitro group’s position, this analog highlights the impact of substituent placement. Such derivatives are primarily used as intermediates in drug synthesis, with CAS 63580-19-8 .

Physicochemical Properties

Compound Substituents Key Properties Reference
3-Chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole Cl, 4-nitrophenyl High lipophilicity, electron-deficient
3-(4-Nitrophenyl)-1H-1,2,4-triazole-5-thione 4-nitrophenyl, thione Hydrogen bonding, high thermal stability
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol Cl, thiol Soluble in ethanol, moderate reactivity

Biological Activity

3-Chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which is recognized for its diverse biological activities. Its structure features a nitrophenyl group and a chlorine atom, contributing to its potential as an antimicrobial and antifungal agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole is characterized by the following features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Chlorine Atom : Positioned at the 3rd carbon of the triazole ring.
  • Nitrophenyl Group : Attached at the 5th position, enhancing its reactivity and biological potential.

The biological activity of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The nitrophenyl group can undergo reduction to form reactive intermediates that disrupt cellular functions in microorganisms. This mechanism is crucial for its antibacterial and antifungal properties.
  • Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites, thereby interfering with metabolic processes in pathogens .

Antimicrobial Properties

Research has demonstrated that 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole exhibits significant antimicrobial activity against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli10 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans12 µg/mL

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antibacterial Screening : A study evaluated various triazole derivatives, including 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole. It was found to be particularly effective against Bacillus subtilis, showing a MIC comparable to established antibiotics like ceftriaxone .
  • Fungal Inhibition : In vitro tests demonstrated that this compound inhibited the growth of Candida species effectively, indicating its potential as a therapeutic agent in treating fungal infections .
  • Comparative Analysis : When compared with similar compounds such as 3-chloro-5-(4-methylphenyl)-1H-1,2,4-triazole and 3-chloro-5-(4-fluorophenyl)-1H-1,2,4-triazole, it exhibited superior antimicrobial properties due to the electron-withdrawing effects of the nitro group which enhance its reactivity .

Applications in Medicine

The compound has been investigated for potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new antifungal and antibacterial agents.
  • Agricultural Chemistry : Utilized as an intermediate in synthesizing agrochemicals due to its biological activity against plant pathogens.

Q & A

Q. What are the established synthetic routes for 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, a two-step process involves refluxing precursors like 4-nitrobenzohydrazide with chlorinated intermediates in polar aprotic solvents (e.g., N,N-dimethylacetamide), followed by purification via silica-gel column chromatography using cyclohexane-ethyl acetate mixtures . Intermediates are characterized using FTIR (e.g., NO₂ asymmetric/symmetric stretching at ~1542 cm⁻¹ and 1376 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry to confirm regiochemistry and purity .

Q. How is the molecular structure of this triazole derivative validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and packing motifs. For instance, SC-XRD data for analogous triazoles reveal planar triazole rings with substituent-dependent torsional angles .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in triazole derivatives?

High-resolution ¹H NMR is essential: aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂, -Cl) exhibit distinct downfield shifts. IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1673 cm⁻¹), while ¹³C NMR resolves carbon environments, such as nitrophenyl carbons at ~125–150 ppm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and vibrational frequencies, which are cross-validated with experimental SC-XRD and IR data. Discrepancies in bond lengths >0.02 Å or wavenumber deviations >10 cm⁻¹ may indicate experimental artifacts or solvation effects .

Q. What strategies improve reaction yields and selectivity in triazole synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMA) enhance nucleophilic substitution rates for chlorinated intermediates.
  • Catalysis : Copper(I) catalysts accelerate Huisgen cycloadditions for triazole formation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 1–2 hours) while maintaining >90% purity .

Q. How do substituents (e.g., -Cl, -NO₂) influence the electronic and steric properties of the triazole core?

Electron-withdrawing groups (-NO₂, -Cl) increase the triazole ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. Hammett constants (σ) predict substituent effects on reaction rates. For example, -NO₂ (σ = 1.27) significantly lowers the LUMO energy, facilitating charge-transfer interactions in supramolecular assemblies .

Q. What methodologies are used to assess purity and stability under varying conditions?

  • HPLC-MS : Detects trace impurities (<0.1%) using C18 columns and acetonitrile-water gradients.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >250°C for nitro-substituted triazoles).
  • Accelerated stability studies : Samples stored at 40°C/75% RH for 6 months show <5% degradation by ¹H NMR .

Q. How are crystallographic software suites (e.g., SHELX, WinGX) applied to resolve structural ambiguities?

SHELXL refines disordered atoms or twinned crystals via iterative least-squares minimization. WinGX integrates tools for data merging (e.g., SORTAV) and symmetry validation. For example, hydrogen bonding networks in triazole crystals are modeled using Olex2 with SHELX constraints .

Experimental Design & Data Analysis

Q. How to design experiments for structure-activity relationship (SAR) studies of triazole derivatives?

  • Library synthesis : Vary substituents (e.g., -Cl, -Br, -CF₃) at positions 3 and 5 of the triazole.
  • Biological assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent electronic profiles (Hammett σ) with IC₅₀ values.
  • Docking studies : AutoDock Vina predicts binding modes, with validation via SC-XRD of protein-ligand complexes .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

Design of Experiments (DoE) with factorial designs identifies critical factors (e.g., temperature, stoichiometry). Response Surface Methodology (RSM) optimizes conditions, achieving >95% reproducibility. Contradictory data (e.g., yield fluctuations >10%) are resolved via ANOVA and outlier tests (Grubbs’ test) .

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